Cas no 26830-96-6 (2-Amino-4-methylbenzonitrile)

2-Amino-4-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-methylbenzonitrile
- 4-Methyl-2-aminobenzonitrile
- 2-amino-4-methylbenzenecarbonitrile
- 2-Amino-4-methyl-benzonitril
- 2-amino-4-methyl-benzonitrile
- 2-Cyano-5-methylaniline
- 3-Amino-4-cyanotoluene
- 4-methylanthranilonitrile
- 5-methyl-2-cyanoaniline
- 6-Cyano-m-toluidine
- 2-amino-4methylbenzonitrile
- SCHEMBL60977
- NS00028204
- EN300-125624
- MFCD00173706
- AB04357
- CS-W008109
- DTXSID00181323
- BIDD:GT0072
- 2-Amino-4-methylbenzonitrile, 97%
- EINECS 248-020-0
- SY020331
- LGNVAEIITHYWCG-UHFFFAOYSA-N
- Benzonitrile, 2-amino-4-methyl-
- 26830-96-6
- AC-4020
- AKOS005146260
- 2-Amino-4-methyl benzonitrile
- 2-AMINO-4-METHYLBENZONITRIL
- InChI=1/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H
- PS-4703
- AM20060053
- FT-0611123
- CL8142
- J-016566
- DB-010927
- A2448
-
- MDL: MFCD00173706
- インチ: InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3
- InChIKey: LGNVAEIITHYWCG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)C#N)N
計算された属性
- せいみつぶんしりょう: 132.06900
- どういたいしつりょう: 132.069
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 49.8A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1
- ゆうかいてん: 93.0 to 97.0 deg-C
- ふってん: 301.2℃ at 760 mmHg
- フラッシュポイント: 136.0±24.6 °C
- 屈折率: 1.576
- PSA: 49.81000
- LogP: 2.03008
- ようかいせい: 未確定
- かんど: 空気に敏感である
2-Amino-4-methylbenzonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302,H312,H315,H319,H332,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36-S36/37
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:6.1
- 包装カテゴリ:III
- 包装グループ:III
- 危険レベル:6.1
- 危険レベル:6.1
- 包装等級:III
- リスク用語:R20/21/22; R36/37/38
2-Amino-4-methylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Amino-4-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123969-10g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | >98.0%(GC) | 10g |
¥163.90 | 2023-09-04 | |
Enamine | EN300-125624-0.5g |
2-amino-4-methylbenzonitrile |
26830-96-6 | 95% | 0.5g |
$19.0 | 2023-06-08 | |
Enamine | EN300-125624-50.0g |
2-amino-4-methylbenzonitrile |
26830-96-6 | 95% | 50g |
$220.0 | 2023-06-08 | |
abcr | AB149762-5 g |
2-Amino-4-methylbenzonitrile, 97%; . |
26830-96-6 | 97% | 5 g |
€107.20 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123969-25g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | >98.0%(GC) | 25g |
¥564.90 | 2023-09-04 | |
Chemenu | CM160420-25g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 95+% | 25g |
$102 | 2021-06-16 | |
eNovation Chemicals LLC | D957512-25g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 95+% | 25g |
$95 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801738-25g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 98% | 25g |
¥1,202.00 | 2022-09-29 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 43260-1g |
2-Amino-4-methylbenzonitrile, 98% |
26830-96-6 | 98% | 1g |
¥1006.00 | 2023-02-09 | |
Apollo Scientific | OR30201-5g |
2-Amino-4-methylbenzonitrile |
26830-96-6 | 5g |
£20.00 | 2025-02-19 |
2-Amino-4-methylbenzonitrile 関連文献
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Yu Chen,Chong Liu,Yaoting Duan,Dongkun Yu,Zhenghui Liu,Yuting Li,Ruifen Shi,Yuting Guo,Tiancheng Mu React. Chem. Eng. 2022 7 1968
-
Abhilash Sharma,Dhiraj Dutta,Pranjal Gogoi Org. Biomol. Chem. 2021 19 1795
-
Supriya Halder,Sourav Mandal,Ayanangshu Biswas,Debashis Adhikari Green Chem. 2023 25 2840
-
Jiuxi Chen,Leping Ye,Weike Su Org. Biomol. Chem. 2014 12 8204
-
5. Sandmeyer reactions. Part 5.1 Estimation of the rates of 1,5-aryl/aryl radical translocation and cyclisation during Pschorr fluorenone synthesis with a comparative analysis of reaction energeticsStephen A. Chandler,Peter Hanson,Alec B. Taylor,Paul H. Walton,Allan W. Timms J. Chem. Soc. Perkin Trans. 2 2001 214
-
6. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
2-Amino-4-methylbenzonitrileに関する追加情報
Professional Introduction to 2-Amino-4-methylbenzonitrile (CAS No: 26830-96-6)
2-Amino-4-methylbenzonitrile, with the chemical formula C₇H₆N₂ and CAS number 26830-96-6, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the class of benzonitrile derivatives, characterized by a benzene ring substituted with an amino group at the 2-position and a methyl group at the 4-position. Its unique structural features make it a valuable building block for various chemical transformations, particularly in the synthesis of bioactive molecules.
The structure of 2-amino-4-methylbenzonitrile contributes to its versatility in chemical reactions. The presence of both an amino group and a nitrile group allows for multiple functionalization pathways, including nucleophilic substitution, reduction, and condensation reactions. These properties have made it a subject of interest in medicinal chemistry, where it serves as a precursor for the development of novel therapeutic agents.
In recent years, research has highlighted the potential of 2-amino-4-methylbenzonitrile in the synthesis of pharmacologically active compounds. For instance, studies have demonstrated its utility in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The benzonitrile core is often incorporated into drug molecules due to its ability to enhance binding affinity and metabolic stability. The amino group at the 2-position can be further modified to introduce additional pharmacophores, while the methyl group at the 4-position provides steric hindrance that can optimize receptor interactions.
One notable application of 2-amino-4-methylbenzonitrile is in the development of antimicrobial agents. Researchers have explored its derivatives as potential inhibitors of bacterial enzymes, such as those involved in DNA replication and metabolic pathways. The nitrile group, in particular, has been shown to exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or interfering with vital enzymatic processes. This has led to investigations into its efficacy against drug-resistant strains, making it a promising candidate for future antimicrobial therapies.
The compound's significance extends beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemical research, derivatives of 2-amino-4-methylbenzonitrile have been investigated for their herbicidal and pesticidal properties. The structural motifs present in this compound allow for modifications that can target specific biological pathways in weeds or pests while minimizing toxicity to crops. Such applications are critical in sustainable agriculture, where there is a growing demand for environmentally friendly solutions.
From a synthetic chemistry perspective, 2-amino-4-methylbenzonitrile is valued for its role as a versatile intermediate. It can be easily transformed into other heterocyclic compounds through cyclization reactions, enabling access to complex molecular architectures. For example, it serves as a precursor for quinoline derivatives, which are known for their biological activities ranging from antimalarial to anticancer effects. The ability to derivatize this compound under mild conditions makes it an attractive choice for synthetic chemists aiming to develop novel scaffolds.
The industrial production of 2-amino-4-methylbenzonitrile typically involves multi-step organic synthesis pathways starting from readily available aromatic precursors. Advances in catalytic methods have improved the efficiency and sustainability of these processes, reducing waste generation and energy consumption. Such innovations align with global efforts to promote green chemistry principles and minimize the environmental impact of chemical manufacturing.
Recent advancements in computational chemistry have also enhanced our understanding of how 2-amino-4-methylbenzonitrile behaves in different reaction conditions. Molecular modeling techniques allow researchers to predict reaction outcomes with high accuracy, facilitating the design of optimized synthetic routes. This computational approach complements experimental work by providing insights into reaction mechanisms and intermediate structures, thereby accelerating the discovery process.
The pharmaceutical industry continues to explore new applications for 2-amino-4-methylbenzonitrile, driven by its structural adaptability and functional diversity. Ongoing research focuses on identifying novel therapeutic targets where this compound or its derivatives could offer therapeutic benefits. Collaborative efforts between academic institutions and pharmaceutical companies are essential in translating these findings into clinical applications that address unmet medical needs.
In conclusion, 2-amino-4-methylbenzonitrile (CAS No: 26830-96-6) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique structural features enable diverse functionalization strategies, making it indispensable in pharmaceuticals, agrochemicals, and specialty chemicals. As research progresses, new applications and synthetic methodologies will continue to emerge, further solidifying its importance in scientific innovation.
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